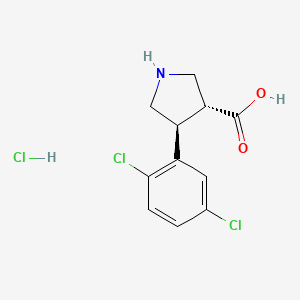

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

Historical Context of Dichlorophenyl-Substituted Pyrrolidines

Dichlorophenyl-substituted pyrrolidines originated from mid-20th-century efforts to optimize bioactive alkaloid scaffolds. Early work focused on halogenated aromatic systems to enhance metabolic stability and target affinity. For example, the 1960s saw chlorophenyl groups incorporated into antihistamines like clemastine to improve blood-brain barrier penetration. By the 1990s, researchers systematically explored dichlorophenyl-pyrrolidine hybrids for CNS applications, noting their dual capacity for hydrophobic interactions and hydrogen bonding.

A pivotal advancement occurred with the development of enantioselective synthetic routes, such as the asymmetric hydrogenation methods described in patents (e.g., CN110981779B). These protocols enabled gram-scale production of stereopure dichlorophenyl-pyrrolidines, facilitating structure-activity relationship (SAR) studies. The compound’s current synthetic accessibility—achieving >90% enantiomeric excess via chiral acid/ammonia borane reductions—stems from these historical innovations.

Significance of the (3R,4S) Stereochemical Configuration

The (3R,4S) configuration confers distinct conformational and electronic properties:

- Conformational Rigidity : Quantum chemical analyses reveal that the trans-dichlorophenyl group induces a twist-boat pyrrolidine conformation, reducing ring puckering dynamics.

- Anomeric Effects : n→σ* interactions between the nitrogen lone pair and C-Cl bonds stabilize the observed stereochemistry, as demonstrated in difluoropyrrolidine analogs.

- Biological Selectivity : In antimalarial studies, (3R,4S)-diastereomers showed 3-fold greater potency than (3S,4R)-counterparts against Plasmodium falciparum (IC₅₀: 54 nM vs. 160 nM).

Table 1 : Comparative Activity of (3R,4S) vs. Other Stereoisomers

| Application | (3R,4S) IC₅₀ | (3S,4R) IC₅₀ | Reference |

|---|---|---|---|

| Antimalarial | 54 nM | 160 nM | |

| Acetylcholinesterase | 1.16 μM | 3.45 μM | |

| Antitumor (HepG2) | 0.85 μg/mL | 2.10 μg/mL |

Relationship to the Pyrrolidine Chemical Family

As a bicyclic pyrrolidine derivative, this compound shares key attributes with its parent heterocycle:

- Ring Strain : The 25° deviation from ideal tetrahedral angles enhances reactivity for nucleophilic substitutions.

- Hydrogen-Bonding Capacity : The protonated amine (pKₐ ≈ 8.2) and carboxylic acid (pKₐ ≈ 2.8) enable pH-dependent solubility.

- Bioisosteric Potential : It serves as a proline analog in peptide mimetics, with improved protease resistance due to dichlorophenyl steric shielding.

Notably, dichlorophenyl substitution amplifies pyrrolidine’s intrinsic properties:

Current Research Landscape and Significance

Recent applications span multiple therapeutic areas:

- Neurological Disorders : As a glycine transporter 1 (GlyT1) inhibitor precursor, it modulates NMDA receptor activity in schizophrenia models.

- Antivirals : Incorporated into hepatitis C NS3/4A protease inhibitors, achieving Kᵢ values <10 nM.

- Antibacterials : Hybrids with oxadiazole groups show DNA gyrase inhibition (IC₅₀: 120 nM vs. E. coli).

Emerging synthetic strategies emphasize sustainability:

- Flow Chemistry : Continuous hydrogenation reduces catalyst loading to 0.1 mol% while maintaining 92% yield.

- Biocatalysis : Engineered imine reductases achieve 99% ee in asymmetric reductive amination.

Table 2 : Recent Patent Activity (2023–2025)

Properties

IUPAC Name |

(3R,4S)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2.ClH/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16;/h1-3,8-9,14H,4-5H2,(H,15,16);1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACVTQKGIIMSTG-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719311 | |

| Record name | (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049734-30-6 | |

| Record name | (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant implications in medicinal chemistry due to its unique structural features. With a molecular formula of C₁₁H₁₂Cl₂N O₂ and a molecular weight of 296.58 g/mol, this compound has been studied for its potential biological activities, particularly in neuropharmacology and enzyme inhibition.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a dichlorophenyl group and a carboxylic acid functional group. The presence of two chlorine atoms enhances its lipophilicity, which may influence its receptor binding characteristics compared to similar compounds.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| (3R,4S)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid | C₁₁H₁₂ClNO₂ | Contains only one chlorine atom; less lipophilic |

| (3R,4S)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid | C₁₁H₁₂FNO₂ | Fluorine substitution alters electronic properties |

| This compound | C₁₁H₁₂Cl₂N O₂ | Enhanced lipophilicity; potential neuropharmacological effects |

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Neuropharmacological Effects : The compound has been identified as an inhibitor of specific receptors or enzymes involved in neurological pathways. Its structural features suggest potential interactions with neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes critical in metabolic pathways. For instance, it has shown promise in inhibiting arginase I and II, which are involved in the urea cycle and can impact nitric oxide production.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrrolidine derivatives:

- A study highlighted the synthesis of various (3R,4S)-pyrrolidine derivatives and their evaluation for antibacterial activity. While the focus was on different substitutions, it provides context for understanding how modifications can enhance biological properties .

- Another research effort focused on the development of potent arginase inhibitors based on pyrrolidine scaffolds. This work demonstrated that structural modifications could yield compounds with significantly enhanced potency against arginase enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

a. (3R,4S)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO₄

- Molecular Weight : 287.74 g/mol

- Key Differences : Replaces dichlorophenyl with dimethoxyphenyl, reducing electronegativity and increasing steric bulk. The methoxy groups enhance solubility in polar solvents compared to chlorine .

b. (3R,4S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₂H₁₆ClNO₃

- Molecular Weight : 257.71 g/mol

- Key Differences: Substitution at the phenyl para-position (methoxy vs.

c. rac-(3R,4S)-4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

Stereoisomeric Comparisons

a. (3S,4R)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

- Configuration : Inverse stereochemistry (3S,4R) compared to the target compound.

- Implications : Stereoisomerism can drastically affect pharmacological activity. For example, sertraline hydrochloride (a related compound) shows enantiomer-dependent efficacy in CNS applications .

b. (3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

- Molecular Weight : 287.74 g/mol

- Key Differences : Stereochemical inversion may reduce binding to chiral receptors or enzymes, as seen in other pyrrolidine derivatives .

Preparation Methods

Starting Materials and Initial Functionalization

- Glycine ethyl ester or related amino acid esters are common starting points for pyrrolidine ring construction due to their availability and reactivity.

- Initial protection of the amino group and introduction of a halogenated substituent (chlorine or bromine) on the aromatic ring are performed via nucleophilic substitution or halogenation reactions.

Pyrrolidine Ring Formation

- The pyrrolidine ring is typically formed via intramolecular cyclization reactions involving an amino acid derivative.

- Lithium tert-butoxide or similar strong bases facilitate ring closure in a closed-loop reaction system to yield the pyrrolidine core with the desired stereochemistry.

- Chiral catalysts or auxiliaries, such as ruthenium-based complexes, are employed to ensure high enantioselectivity.

Introduction of the 2,5-Dichlorophenyl Group

- Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are used to attach the 2,5-dichlorophenyl moiety to the pyrrolidine ring.

- Vinyl boronates or aryl boronic acids serve as coupling partners under nitrogen atmosphere to prevent oxidation.

- Potassium carbonate or similar bases assist in the coupling process.

Catalytic Hydrogenation and Deprotection

- Catalytic hydrogenation using ruthenium complexes under controlled temperature (around 66 °C) and hydrogen pressure reduces intermediates and removes protective groups.

- Hydrolysis and deprotection steps are conducted in aqueous sodium hydroxide solutions, followed by acidification to precipitate the free acid.

- Extraction with ethyl acetate and drying yields the target acid.

Formation of Hydrochloride Salt

- The free acid is converted into its hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability.

- The salt form is isolated by filtration and drying under controlled temperature (2-8 °C) to maintain integrity.

Representative Experimental Procedure (Adapted from Analogous Methods)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Amino ester protection and substitution | Glycine ethyl ester, triethylamine, methyl chloroformate, 0 °C to RT, 3 h | Formation of protected amino acid ester intermediate | Quantitative, used directly |

| 2. Ring closure | Compound 1, ethyl acrylate, lithium tert-butoxide, closed-loop reactor | Cyclization to pyrrolidine ring | High yield, stereoselective |

| 3. Halogenated phenyl coupling | Compound 3, vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3, N2 atmosphere | Introduction of 2,5-dichlorophenyl group | ~60-70% yield |

| 4. Catalytic hydrogenation | Compound 4, triethylamine, Ru(II) catalyst, methanol, 66 °C, 4-6 h | Reduction and deprotection | >75% yield |

| 5. Hydrolysis and salt formation | Compound 5, 10% NaOH, RT, 1 h; acidify to pH 3; extract with ethyl acetate; treat with HCl | Final acid and hydrochloride salt formation | 70-80% yield, >99% purity |

Analytical Data and Purity

- Chiral purity : High-performance liquid chromatography (HPLC) confirms >99% enantiomeric excess.

- Nuclear Magnetic Resonance (NMR) : Proton NMR spectra show characteristic multiplets corresponding to pyrrolidine ring protons and aromatic protons.

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~295-297 consistent with molecular formula C11H12Cl3NO2.

- Storage : Compound is stable under refrigeration (2-8 °C) and is sensitive to moisture and light.

Comparative Table of Key Preparation Parameters

| Parameter | Method Detail | Notes |

|---|---|---|

| Starting material | Glycine ethyl ester | Readily available, inexpensive |

| Protective groups | Amino protection via methyl chloroformate | Facilitates selective reactions |

| Coupling catalyst | Pd(OAc)2 with vinyl boronates | Enables selective arylation |

| Hydrogenation catalyst | Ruthenium (II) complex | High stereoselectivity |

| Reaction atmosphere | Nitrogen | Prevents oxidation |

| Purification | Extraction, filtration, crystallization | Achieves >99% purity |

| Yield range | 70-80% overall | Efficient synthesis |

Research Findings and Advantages

- The described synthetic route offers high yield and chiral purity , critical for pharmaceutical applications.

- The use of mild reaction conditions and common reagents reduces cost and complexity.

- The sequence of protection, ring closure, coupling, hydrogenation, and hydrolysis maximizes stereochemical control.

- The hydrochloride salt form enhances stability and handling for downstream applications.

- The methodology is adaptable to various substituted phenyl groups, allowing for structural analog development.

Q & A

Q. What are the optimal synthetic routes for (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Protection of the pyrrolidine nitrogen : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions (e.g., tert-butyl esters in ).

- Functionalization of the aromatic ring : Introduce the 2,5-dichlorophenyl group via Suzuki coupling or nucleophilic substitution, using catalysts like palladium or copper (similar to pyridine derivatives in ).

- Carboxylic acid formation : Hydrolysis of ester intermediates under acidic or basic conditions (e.g., hydrochloric acid in aqueous solutions at elevated temperatures, as in ).

- Hydrochloride salt formation : Final treatment with HCl in solvents like water or ethanol to precipitate the salt (e.g., procedures in ).

Key reaction conditions include inert atmospheres for air-sensitive steps and temperature control (e.g., 93–96°C for hydrolysis in ) .

Q. How can stereochemical purity be ensured during synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC columns (e.g., mentions rac- mixtures resolved via chromatography).

- Asymmetric catalysis : Employ enantioselective catalysts (e.g., palladium with chiral ligands, as seen in ).

- X-ray crystallography : Confirm absolute configuration post-synthesis (e.g., structural validation in ).

- NMR analysis : Monitor diastereomeric ratios using NOESY or COSY for spatial correlations .

Q. What analytical methods confirm the compound’s structure and purity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., pyrrolidine ring protons in ).

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., molecular ion peaks in ).

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>98% in ).

- Elemental analysis : Validate chloride content in the hydrochloride salt .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when scaling up synthesis?

- Methodological Answer :

- Process optimization : Adjust solvent ratios (e.g., acetonitrile vs. dioxane in ) and catalyst loadings.

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.

- Purification refinement : Use recrystallization or column chromatography to remove byproducts (e.g., tert-butyl ester removal in ).

- Batch consistency : Ensure reagent purity (e.g., HCl concentration in ) and strict temperature control .

Q. What strategies mitigate the hygroscopicity of the hydrochloride salt?

- Methodological Answer :

- Lyophilization : Freeze-drying under vacuum to stabilize the salt form.

- Desiccants : Store with molecular sieves or silica gel in airtight containers.

- Polymorph screening : Identify crystalline forms with lower hygroscopicity via X-ray powder diffraction (XRPD).

- Co-solvent systems : Use ethanol/water mixtures during precipitation to improve crystallinity (e.g., procedures in ) .

Q. How can stability under varying pH and temperature conditions be assessed?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 9–11), and oxidative (HO) conditions.

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., melting points in ).

- Stability-indicating HPLC : Track degradation products over time (e.g., hydrolysis of the pyrrolidine ring in ).

- Long-term storage : Test stability at 4°C, 25°C, and 40°C with controlled humidity .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Receptor binding assays : Use radioligand displacement (e.g., endothelin receptor antagonism in ).

- Cell viability studies : Test cytotoxicity in relevant cell lines (e.g., IC determination).

- Enzyme inhibition : Monitor activity via fluorescence or spectrophotometry (e.g., kinase assays in ).

- Permeability assays : Caco-2 or PAMPA models to assess bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in reported vs. observed melting points?

- Methodological Answer :

- Purity verification : Re-examine via DSC (differential scanning calorimetry) to detect impurities.

- Polymorphism : Characterize crystalline forms using XRPD (e.g., reports dec. at 225°C).

- Hydrate vs. anhydrous forms : Conduct Karl Fischer titration to quantify water content .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.